molecular formula C12H12BrNO3 B1413916 Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate CAS No. 1804402-18-3

Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate

Cat. No.: B1413916
CAS No.: 1804402-18-3
M. Wt: 298.13 g/mol
InChI Key: JUJYRVJBEISJHC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by the introduction of a cyano group through nucleophilic substitution. The methoxy group can be introduced via methylation reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis will produce the corresponding acid.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The cyano group can act as an electrophile, while the methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate
  • Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate
  • Ethyl 3-bromo-2-cyano-6-ethoxyphenylacetate

Uniqueness

Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. The presence of the methoxy group at the 6-position, in particular, can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-9(7-14)10(13)4-5-11(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJYRVJBEISJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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